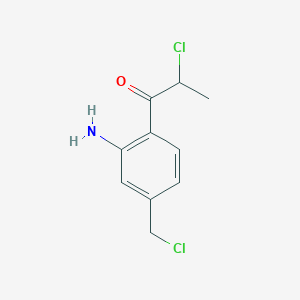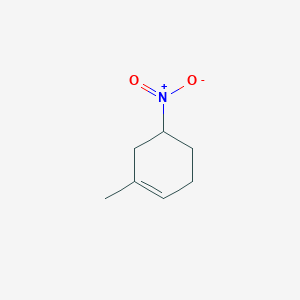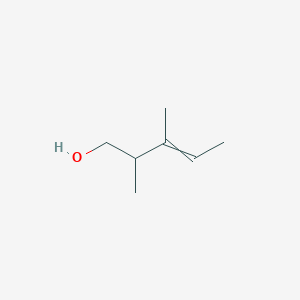![molecular formula C14H15NO4 B14075749 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with substituted aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-{[(4-methoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-{[(3-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum’s acid)
Uniqueness
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione is unique due to its specific substitution pattern and the presence of both dioxane and aniline moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-methylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO4/c1-9-4-6-10(7-5-9)15-8-11-12(16)18-14(2,3)19-13(11)17/h4-8,15H,1-3H3 |
InChI Key |
QCMGUPCNKXGAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)


![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)



![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)


